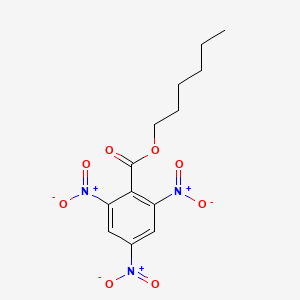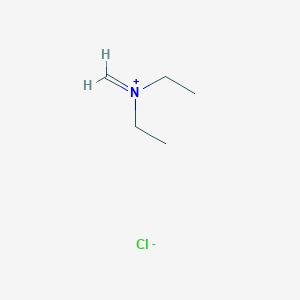
N,N-Diethylmethaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl(methylene)ammonium chloride is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one methylene group, with a chloride anion as the counterion. This compound is known for its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl(methylene)ammonium chloride can be synthesized through the alkylation of tertiary amines. One common method involves the reaction of N,N-diethylmethylamine with methyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of N,N-diethyl(methylene)ammonium chloride often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reactant concentrations, temperature, and pressure to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl(methylene)ammonium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Scientific Research Applications
N,N-diethyl(methylene)ammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diethyl(methylene)ammonium chloride involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in increased membrane permeability and potential cell lysis . The compound’s effects are primarily due to its ability to disrupt lipid bilayers and interfere with membrane-associated processes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl(methylene)ammonium chloride: Similar in structure but with methyl groups instead of ethyl groups.
N,N-diethylmethylamine: A tertiary amine with similar alkyl groups but lacking the quaternary ammonium structure.
Uniqueness
N,N-diethyl(methylene)ammonium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. Its ability to act as a phase-transfer catalyst and its effectiveness in disrupting cell membranes make it valuable in various applications .
Properties
CAS No. |
52853-18-6 |
|---|---|
Molecular Formula |
C5H12ClN |
Molecular Weight |
121.61 g/mol |
IUPAC Name |
diethyl(methylidene)azanium;chloride |
InChI |
InChI=1S/C5H12N.ClH/c1-4-6(3)5-2;/h3-5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OKNVYFZHCCAMTJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


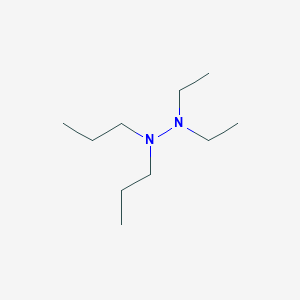



![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)


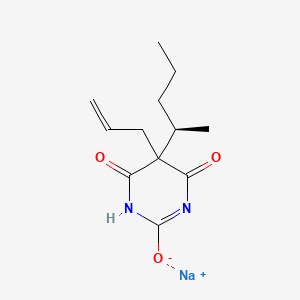
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
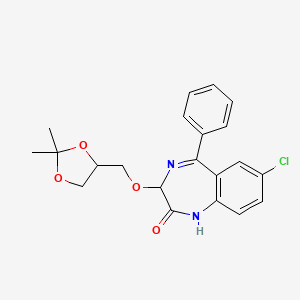
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
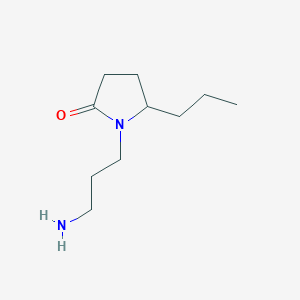
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
